molecular formula C14H25NO11 B587217 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose CAS No. 76909-76-7

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose

Cat. No.: B587217
CAS No.: 76909-76-7
M. Wt: 383.35
InChI Key: DRHGSSXSNNHAAL-VXTIANRJSA-N
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Description

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose is a complex carbohydrate derivative. It is a disaccharide composed of a galactose unit linked to a glucosamine unit, which is further modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose typically involves the glycosylation of a galactose derivative with a suitably protected glucosamine derivative. The reaction conditions often include the use of a glycosyl donor, such as 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride, and a glycosyl acceptor, such as a galactose derivative. The reaction is usually carried out in the presence of a catalyst, such as silver triflate, under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galactose unit can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction of the acetamido group can yield amines.

Scientific Research Applications

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It is involved in the study of glycoproteins and glycolipids, which are essential components of cell membranes and play crucial roles in cell signaling and recognition.

    Medicine: It is used in the development of therapeutic agents, particularly in the design of drugs targeting bacterial cell walls, as it mimics the structure of natural glycosaminoglycans.

    Industry: It is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to lectins and other carbohydrate-binding proteins, influencing cell-cell interactions and signaling pathways. The acetamido group enhances its binding affinity and specificity for certain proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-beta-D-glucopyranose: Another glucosamine derivative with similar structural features.

    N-Acetylglucosamine: A monosaccharide that is a key component of glycosaminoglycans and glycoproteins.

    Lactose: A disaccharide composed of galactose and glucose, structurally similar but lacking the acetamido group.

Uniqueness

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose is unique due to the presence of the acetamido group, which imparts specific biochemical properties and enhances its interactions with proteins. This makes it particularly useful in the study of glycoproteins and the development of therapeutic agents.

Biological Activity

4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose, commonly referred to as GlcNAcGal, is a glycosylated compound with notable biological activities. Its structure consists of a D-galactose moiety linked to a 2-acetamido-2-deoxy-D-glucopyranosyl group, contributing to its potential as a bioactive molecule in various biochemical pathways. This article reviews the biological activity of GlcNAcGal, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H25NO11
  • Molecular Weight : 383.35 g/mol
  • CAS Number : 76909-76-7

Inhibition of Glycoconjugate Biosynthesis

Research indicates that GlcNAcGal and related compounds can inhibit the biosynthesis of glycoconjugates. A study demonstrated that specific analogs of 2-acetamido-2-deoxy-D-glucose significantly reduced the incorporation of labeled glucosamine into glycosaminoglycans (GAGs) in cultured hepatocytes. This inhibition was attributed to the competition for metabolic pathways necessary for GAG synthesis, suggesting a mechanism where GlcNAcGal may interfere with normal cellular processes by diluting the specific activity of glucosamine .

Effects on Cellular Metabolism

The incorporation of GlcNAcGal into cellular metabolism has been shown to affect protein synthesis. In vitro studies revealed that treatment with GlcNAcGal analogs led to a marked decrease in total protein synthesis, indicating potential uridine trapping mechanisms that deplete UTP pools necessary for nucleotide synthesis . This effect highlights the compound's role as a metabolic inhibitor within cells.

Study on Glycosaminoglycan Synthesis

A pivotal study investigated various 2-acetamido-2-deoxy-D-glucose analogs, including GlcNAcGal, assessing their impact on GAG synthesis in primary hepatocyte cultures. The results indicated that at concentrations of 1.0 mM, GlcNAcGal analogs reduced GAG synthesis to approximately 7% of control levels, while also affecting overall protein synthesis . This study underscores the compound's significant inhibitory effects on key metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Glycosaminoglycan SynthesisInhibition of GAG incorporation
Protein SynthesisReduction in total protein synthesis
Metabolic Pathway InterferenceCompetition for metabolic substrates

Potential Therapeutic Applications

Given its biological activity, GlcNAcGal may have therapeutic implications in diseases characterized by aberrant glycoconjugate metabolism, such as certain cancers and inflammatory conditions. By modulating glycosylation patterns, it could serve as a potential tool for therapeutic intervention in these diseases.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11-,12+,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHGSSXSNNHAAL-VXTIANRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746911
Record name 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76909-76-7
Record name 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
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4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
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4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
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4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
Reactant of Route 5
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4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
Reactant of Route 6
4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose

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